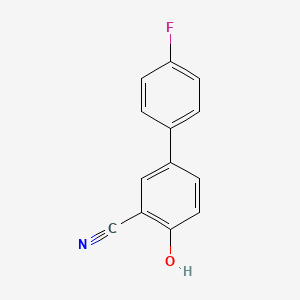

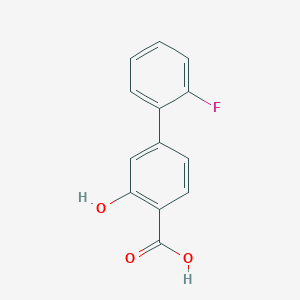

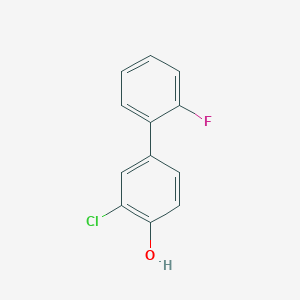

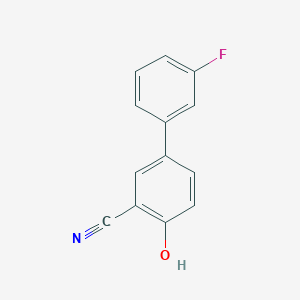

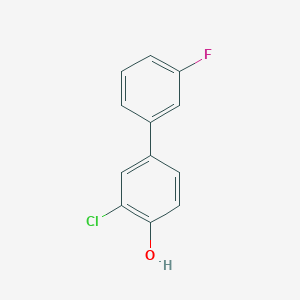

2-Chloro-4-(3-fluorophenyl)phenol, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

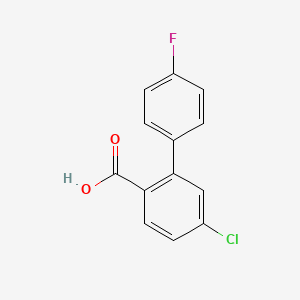

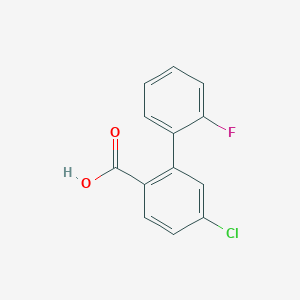

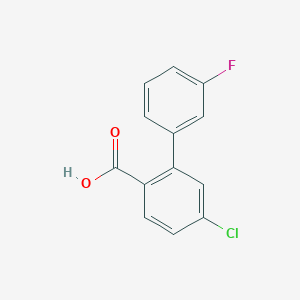

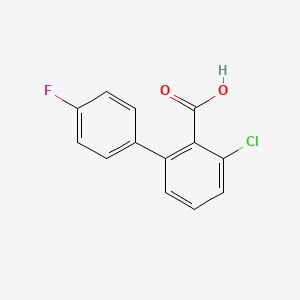

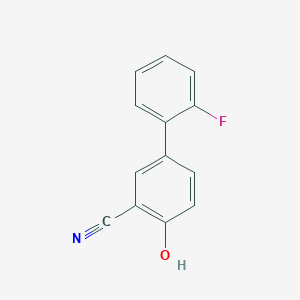

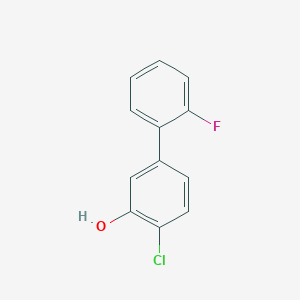

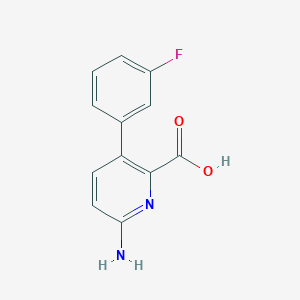

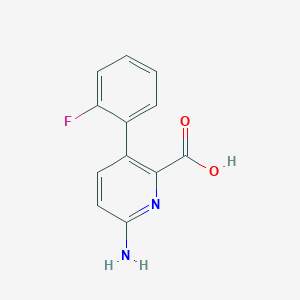

2-Chloro-4-(3-fluorophenyl)phenol is a fluorinated phenolic compound. Its linear formula is ClC6H3(F)OH, and it has a molecular weight of 146.55 . It is used in the enzymatic production of fluorocatechols .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Schiff base ligand 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol and its metal (II) complexes were synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(3-fluorophenyl)phenol consists of a phenol group with a chlorine atom and a fluorine atom attached to the benzene ring . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis

2-Chloro-4-(3-fluorophenyl)phenol is a solid with a refractive index of 1.53. It has a boiling point of 88 °C/4 mmHg and a melting point of 23 °C. The density of this compound is 1.344 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications: Tyrosinase Inhibition

2-Chloro-4-(3-fluorophenyl)phenol: has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production . This application is significant in the development of treatments for skin pigmentation disorders and neurodegenerative diseases like Parkinson’s. The compound’s ability to inhibit tyrosinase could lead to new pharmaceutical agents in both cosmetic and medical fields.

Drug Synthesis: Suzuki–Miyaura Coupling

In drug synthesis, this compound can be utilized in the Suzuki–Miyaura coupling process . This is a widely applied carbon-carbon bond-forming reaction in organic chemistry, and the presence of the chloro-fluorophenyl group in the compound could enhance the efficacy of the coupling process, leading to the creation of more complex and potentially therapeutic molecules.

Material Science: Enzymatic Production of Fluorocatechols

The compound has been used in the enzymatic production of fluorocatechols, which are important intermediates in the synthesis of various materials . These materials have applications ranging from the development of new polymers to the creation of small molecule drugs.

Biological Research: Antiviral and Antiproliferative Activities

In biological research, derivatives of 2-Chloro-4-(3-fluorophenyl)phenol have shown promise in antiviral and antiproliferative activities . These activities are crucial for the development of new treatments for viral infections and cancer, making this compound a valuable asset in medicinal chemistry.

Safety and Hazards

Wirkmechanismus

Target of Action

Phenolic compounds, in general, are known to interact with multiple receptors and enzymes in the body .

Mode of Action

Phenolic compounds can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

It has been used in the enzymatic production of fluorocatechols , suggesting it may be involved in pathways related to these compounds.

Pharmacokinetics

Its physical properties such as boiling point (88 °c/4 mmhg) and density (1344 g/mL at 25 °C) have been documented .

Result of Action

It’s worth noting that phenolic compounds can have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Eigenschaften

IUPAC Name |

2-chloro-4-(3-fluorophenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(14)6-8/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXKGSDPBCSSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673443 |

Source

|

| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3-fluorophenyl)phenol | |

CAS RN |

1214360-51-6 |

Source

|

| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.